1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate, also known as meprobamate, is a carbamate derivative that has been widely used as an anxiolytic drug. It was first synthesized in the 1950s and gained popularity for its tranquilizing effects. The compound is known for its ability to produce muscle relaxation and sedation without significantly affecting the heart, respiration, or other autonomic functions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate is synthesized by reacting 2-methylvaleraldehyde with two molecules of formaldehyde. The resulting 2-methyl-2-propylpropan-1,3-diol is then transformed into the dicarbamate via successive reactions with phosgene and ammonia .

Industrial Production Methods: Industrial production of this compound typically involves the salt-free procedure based on aldol addition followed by hydrogenation or the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde .

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of simpler carbamate derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the carbamate groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include various carbamate derivatives and simpler alcohols .

Aplicaciones Científicas De Investigación

1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other carbamate derivatives.

Biology: Studied for its effects on muscle relaxation and sedation.

Medicine: Historically used as an anxiolytic drug to manage anxiety disorders and provide short-term relief of anxiety symptoms.

Industry: Employed in the production of biodegradable thermoplastic elastomers and solid polymer electrolytes for lithium metal batteries

Mecanismo De Acción

The mechanism of action of 1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate involves its interaction with the central nervous system. The compound produces reversible flaccid paralysis of skeletal muscles by acting on the spinal cord and brain. It exerts its effects by binding to specific receptors and modulating neurotransmitter release, leading to muscle relaxation and sedation .

Comparación Con Compuestos Similares

Carisoprodol: Another centrally acting muscle relaxant with a similar structure and mechanism of action.

Mephenesin: An older compound with similar tranquilizing effects but a shorter duration of action.

Methocarbamol: A muscle relaxant with a different chemical structure but similar therapeutic effects.

Uniqueness: 1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate is unique in its ability to produce muscle relaxation and sedation without significantly affecting autonomic functions. Its chemical structure allows for a balanced effect on both the spinal cord and brain, making it a valuable compound in both medical and industrial applications .

Propiedades

Número CAS |

25462-47-9 |

|---|---|

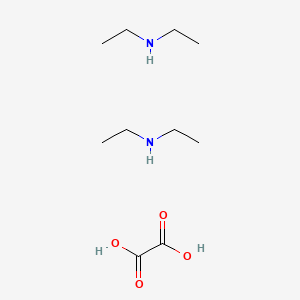

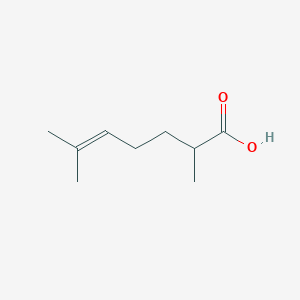

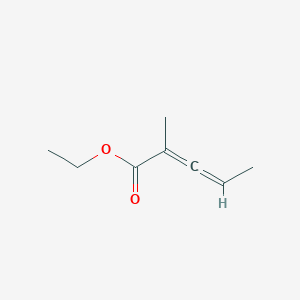

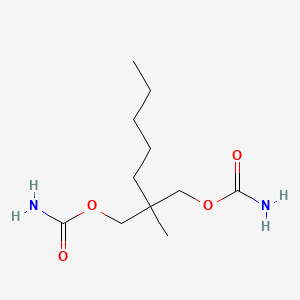

Fórmula molecular |

C11H22N2O4 |

Peso molecular |

246.30 g/mol |

Nombre IUPAC |

[2-(carbamoyloxymethyl)-2-methylheptyl] carbamate |

InChI |

InChI=1S/C11H22N2O4/c1-3-4-5-6-11(2,7-16-9(12)14)8-17-10(13)15/h3-8H2,1-2H3,(H2,12,14)(H2,13,15) |

Clave InChI |

KRYLGICXMCHFHB-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(C)(COC(=O)N)COC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.